molecular formula C9H11IN2O5 B117749 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione CAS No. 93780-25-7

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione

Cat. No.: B117749
CAS No.: 93780-25-7
M. Wt: 354.10 g/mol
InChI Key: XQFRJNBWHJMXHO-FSDSQADBSA-N
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Description

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione is a pyrimidine 2’-deoxyribonucleoside. This compound is notable for its unique structure, which includes a hydroxymethyl group and an iodine atom attached to the pyrimidine ring.

Preparation Methods

The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione typically involves several steps. One common method includes the iodination of a pyrimidine precursor followed by the attachment of the oxolanyl group. The reaction conditions often require specific temperatures and solvents to ensure the correct stereochemistry of the final product . Industrial production methods may involve large-scale synthesis techniques, optimizing yield and purity through controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its incorporation into biological systems where it can interact with various molecular targets. It may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect RNA polymerases and other critical enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione include other pyrimidine nucleosides such as cytidine and thymidine. the presence of the iodine atom and the specific stereochemistry of the oxolanyl group make this compound unique. These structural differences can lead to distinct biological activities and chemical reactivity, setting it apart from other nucleosides .

Properties

CAS No.

93780-25-7

Molecular Formula

C9H11IN2O5

Molecular Weight

354.10 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1

InChI Key

XQFRJNBWHJMXHO-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Synonyms

1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione;  1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-iodouracil; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione

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